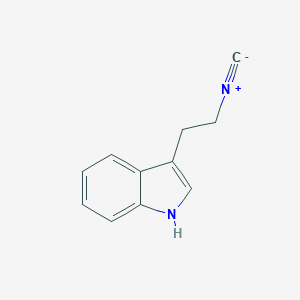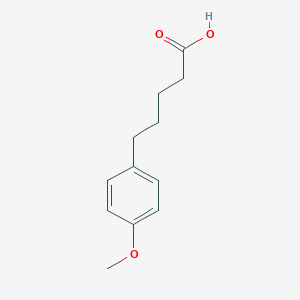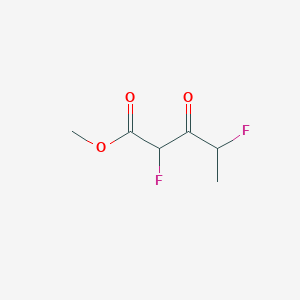
Methyl 2,4-difluoro-3-oxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,4-difluoro-3-oxopentanoate is a chemical compound that has gained significant attention in the research community due to its potential applications in drug discovery. The compound is a derivative of pentanoic acid and has two fluorine atoms attached to the carbon chain.
Scientific Research Applications
Methyl 2,4-difluoro-3-oxopentanoate has shown potential in drug discovery research as a scaffold for the development of new drugs. The compound can be modified at the ester group or the carbonyl group to produce derivatives with different biological activities. Several studies have reported the synthesis of Methyl 2,4-difluoro-3-oxopentanoate derivatives with anticancer, antifungal, and antibacterial activities.
Mechanism of Action
The mechanism of action of Methyl 2,4-difluoro-3-oxopentanoate and its derivatives is not well understood. However, it is believed that the compounds act by inhibiting enzymes involved in key metabolic pathways in the target organisms. For example, Methyl 2,4-difluoro-3-oxopentanoate derivatives have been shown to inhibit the activity of the enzyme thymidylate synthase, which is essential for DNA synthesis in cancer cells.
Biochemical and Physiological Effects:
Methyl 2,4-difluoro-3-oxopentanoate and its derivatives have been shown to have both biochemical and physiological effects. In vitro studies have reported that the compounds can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of bacterial and fungal cells. In vivo studies have shown that Methyl 2,4-difluoro-3-oxopentanoate derivatives can reduce tumor growth in animal models.
Advantages and Limitations for Lab Experiments
Methyl 2,4-difluoro-3-oxopentanoate and its derivatives have several advantages for lab experiments. The compounds are relatively easy to synthesize and modify, which makes them attractive scaffolds for drug discovery research. Additionally, the compounds have shown promising biological activities in vitro and in vivo. However, there are also limitations to using Methyl 2,4-difluoro-3-oxopentanoate derivatives in lab experiments. The compounds are not water-soluble, which can limit their bioavailability and make dosing challenging. Additionally, the compounds may have off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on Methyl 2,4-difluoro-3-oxopentanoate and its derivatives. One direction is to optimize the synthesis method to improve the yield and purity of the product. Another direction is to investigate the mechanism of action of the compounds in more detail to identify potential targets for drug development. Additionally, further studies are needed to evaluate the safety and efficacy of Methyl 2,4-difluoro-3-oxopentanoate derivatives in animal models and clinical trials. Finally, researchers may explore the use of Methyl 2,4-difluoro-3-oxopentanoate derivatives in combination with other drugs to enhance their therapeutic effects.
Synthesis Methods
The synthesis of Methyl 2,4-difluoro-3-oxopentanoate involves the reaction of ethyl 2,4-difluoroacetoacetate with methanol in the presence of a base catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The yield of the product can be improved by optimizing the reaction conditions, such as temperature and reaction time.
properties
CAS RN |
196202-02-5 |
|---|---|
Product Name |
Methyl 2,4-difluoro-3-oxopentanoate |
Molecular Formula |
C6H8F2O3 |
Molecular Weight |
166.12 g/mol |
IUPAC Name |
methyl 2,4-difluoro-3-oxopentanoate |
InChI |
InChI=1S/C6H8F2O3/c1-3(7)5(9)4(8)6(10)11-2/h3-4H,1-2H3 |
InChI Key |
UIJHYJLCCFJKGO-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C(C(=O)OC)F)F |
Canonical SMILES |
CC(C(=O)C(C(=O)OC)F)F |
synonyms |
Pentanoic acid, 2,4-difluoro-3-oxo-, methyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[4-(Propan-2-yl)phenyl]prop-2-enal](/img/structure/B177032.png)
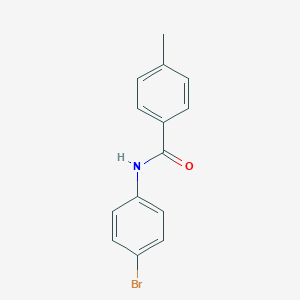


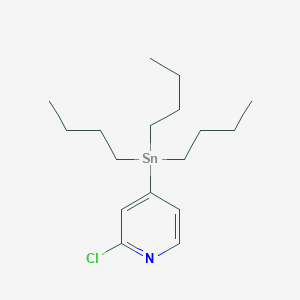
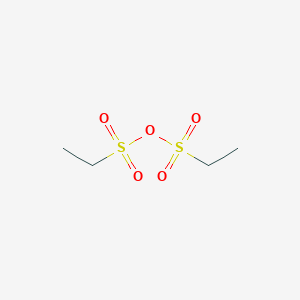
![N,N,N',N'-Tetraethyl-N''-(4-nitro-phenyl)-[1,3,5]triazine-2,4,6-triamine](/img/structure/B177043.png)
![2-Chloro-N-[(4-chlorophenyl)carbamoyl]acetamide](/img/structure/B177048.png)

